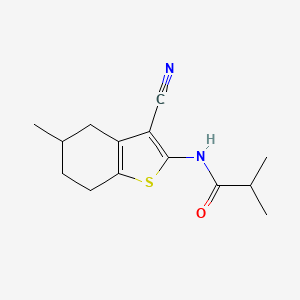

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylpropanamide

Description

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-8(2)13(17)16-14-11(7-15)10-6-9(3)4-5-12(10)18-14/h8-9H,4-6H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYZXSKROYHMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylpropanamide typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

Alkylation: The methyl group can be introduced through an alkylation reaction using a suitable alkylating agent, such as methyl iodide.

Amidation: The final step involves the formation of the amide bond through a reaction between the benzothiophene derivative and 2-methylpropanoyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, particularly at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, other reduced derivatives

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylpropanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyano group and the amide functionality play crucial roles in its binding affinity and specificity. The benzothiophene core provides a rigid scaffold that can interact with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Structural and Functional Analysis

Substituent Effects on Electronic Properties: The cyano group in the target compound and analogs withdraws electron density, stabilizing the thiophene ring and influencing binding to receptors. In contrast, the benzoyl group in is electron-withdrawing but introduces aromaticity, favoring π-π stacking. Methyl Position: The 5-methyl group in the target compound vs. 6-methyl in affects tetrahydro ring conformation. highlights that substituent position dictates puckering parameters (e.g., θ, φ, ψ), which influence intermolecular interactions .

Amide Substituent Variations: Isobutyramide (target): Moderately lipophilic with branched alkyl chain; less steric hindrance than aromatic groups. Benzamide (): High aromaticity enhances crystallinity but may reduce solubility.

Biological Activity Implications: Compounds with benzothiazole () or thiazolidinone () moieties exhibit enhanced heterocyclic interactions, making them suitable for targeting enzymes (e.g., kinases) or microbial proteins. The target compound’s simpler substituents may offer better pharmacokinetic profiles (e.g., metabolic stability) compared to bulkier analogs .

Crystallographic and Synthetic Insights: Synthesis of similar compounds often involves coupling reactions (e.g., EDCI-mediated amidation in ), suggesting the target compound could be synthesized via analogous routes .

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on anticancer effects, antibacterial and antifungal activities, and its mechanisms of action.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Benzothiophene ring

- Cyano group

- Amide functional group

Its molecular formula is C18H20N2OS, with a molecular weight of approximately 338.43 g/mol. The presence of these structural components contributes to its biological efficacy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| HeLa (Cervical) | 0.126 | Doxorubicin |

| SMMC-7721 (Liver) | 0.071 | Doxorubicin |

| K562 (Leukemia) | 0.164 | Doxorubicin |

The structure-activity relationship (SAR) studies suggest that modifications to the benzothiophene ring can enhance or diminish activity, with electron-donating groups generally increasing potency .

Antibacterial and Antifungal Activity

The compound has also demonstrated antibacterial and antifungal properties against various pathogens. Compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections.

Table 2: Antimicrobial Activities

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This may lead to:

- Inhibition of cell proliferation : By disrupting signaling pathways critical for cancer cell survival.

- Modulation of enzyme activity : Affecting metabolic processes in both cancerous and pathogenic cells.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on HeLa Cells : Demonstrated an IC50 value of 0.126 μM, indicating strong antiproliferative effects compared to standard drugs .

- Antimicrobial Efficacy : Investigated the compound's effectiveness against Staphylococcus aureus, showing promising results that warrant further exploration into its use as an antibacterial agent.

Q & A

Q. What synthetic routes are commonly employed for preparing N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylpropanamide, and how are key intermediates purified?

The synthesis typically involves cyclization of 2-aminothiophene derivatives followed by coupling with 2-methylpropanoyl chloride. Key steps include:

- Cyclization : Reacting 5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with cyanogen bromide to introduce the cyano group at the 3-position .

- Acylation : Coupling the intermediate with 2-methylpropanoyl chloride using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and triethylamine (TEA) in dichloromethane (DCM) under nitrogen .

- Purification : Column chromatography (e.g., silica gel with 20% ethyl acetate/hexane) isolates the final product. Purity is confirmed via thin-layer chromatography (TLC) and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Basic Characterization :

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- ¹H/¹³C NMR : Resolves methyl groups (δ ~1.2–1.4 ppm for isopropyl CH₃) and tetrahydrobenzothiophene protons (δ ~2.5–3.0 ppm for CH₂ groups) .

- Advanced Methods :

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational molecular models and experimental crystallographic data for this compound?

- Refinement Strategies : Use SHELXL’s restraints for anisotropic displacement parameters and hydrogen-bonding networks to align models with experimental data .

- Validation Tools : Employ the IUCr’s checkCIF to identify geometric outliers (e.g., bond angles, torsion angles) and compare with density functional theory (DFT)-optimized structures .

- Case Example : In related benzothiophene derivatives, discrepancies in cyclohexene ring conformation were resolved by analyzing Hirshfeld surfaces to validate intermolecular interactions .

Q. What methodologies are recommended for investigating structure-activity relationships (SAR) in analogs of this compound?

- Analog Synthesis : Modify substituents (e.g., replacing 2-methylpropanamide with pyrazine-2-carboxamide) to probe steric/electronic effects .

- Biological Assays : Test analogs against bacterial DNA helicase (e.g., RecBCD) or cancer cell lines to correlate structural features (e.g., cyano group position) with inhibitory activity .

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., A2B adenosine receptor), guided by crystallographic data for docking pose validation .

Q. How can researchers address contradictions in biological activity data across different studies?

- Meta-Analysis : Compare assay conditions (e.g., cell line variability, IC₅₀ protocols) and purity metrics (e.g., HPLC ≥95%) to identify confounding factors .

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., doxorubicin for antiproliferative activity) .

- Mechanistic Profiling : Combine transcriptomics and proteomics to distinguish on-target effects from off-target interactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.